![molecular formula C10H10N2O2 B12880603 1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione CAS No. 57786-14-8](/img/no-structure.png)
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring fused with a pyridine moiety. This compound is part of the broader class of pyrrolidine-2,5-diones, which are known for their versatile applications in medicinal chemistry and drug discovery . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in the development of bioactive molecules.
Vorbereitungsmethoden
One common method involves the cyclization of amide-tethered enynes using palladium-catalyzed reactions . This method offers high chemo-, regio-, and enantioselectivities under mild reaction conditions. Industrial production methods often utilize similar catalytic processes but on a larger scale, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . Additionally, the pyridine moiety can engage in π-π stacking interactions, further stabilizing the compound-protein complex . These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
Pyrrolidine-2,3-dione: This compound has a similar core structure but differs in the position of the carbonyl groups, leading to distinct reactivity and biological activity.
N-substituted pyrrolidine-2,5-diones: These compounds feature various substituents on the nitrogen atom, which can significantly alter their pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its ability to combine the structural features of both pyrrolidine and pyridine rings, offering a versatile scaffold for drug design and development .
Eigenschaften
57786-14-8 | |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-3-4-10(14)12(9)7-8-2-1-5-11-6-8/h1-2,5-6H,3-4,7H2 |
InChI-Schlüssel |
CRKPSTBTWRKXKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.